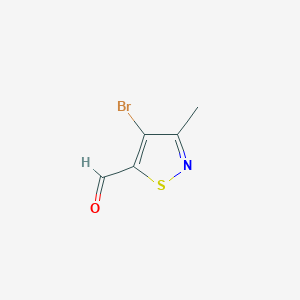

4-Bromo-3-methyl-isothiazole-5-carbaldehyde

Description

Historical Context of Isothiazole Chemistry

The development of isothiazole chemistry traces its origins to the mid-twentieth century, marking a pivotal moment in heterocyclic compound research. The isothiazole ring was first successfully synthesized in 1956 by Adams and Slack, representing a breakthrough achievement in five-membered heterocyclic chemistry. This initial synthesis established the foundation for subsequent research into isothiazole derivatives and their chemical transformations. Prior to this landmark synthesis, the isothiazole moiety was known only in condensed structures, most notably in benzisothiazole derivatives such as saccharin.

The historical significance of isothiazole chemistry extends beyond the parent compound to encompass natural product discovery. The first naturally occurring isothiazole derivative identified was brassilexin, a phytoalexin isolated from Brassica juncea. This discovery demonstrated that isothiazole structures exist in biological systems and possess inherent biological activity, thereby stimulating further research into synthetic analogues and their potential applications.

The evolution of isothiazole synthesis methods has followed a trajectory from historically significant but impractical approaches to more accessible synthetic strategies. Early methods involved the oxidation of 5-amino-1,2-benzoisothiazole with alkaline potassium permanganate solutions, followed by decarboxylation of isothiazole-4,5-dicarboxylic acid. These pioneering methods, while historically important, possessed purely academic significance due to their complexity and low practicality for widespread application.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its multifunctional nature and versatile reactivity patterns. The compound serves as an important intermediate in the synthesis of more complex organic molecules, with its unique structure allowing for various chemical modifications. Research investigations have demonstrated that the presence of both bromine and aldehyde functional groups provides distinct reactive sites for nucleophilic substitution reactions and carbonyl chemistry applications.

Contemporary research in heterocyclic chemistry has identified isothiazole derivatives as valuable scaffolds for drug discovery and medicinal chemistry applications. The systematic study of isothiazole compounds has revealed their potential as building blocks for bioactive molecules, with research focusing on the correlation between structural modifications and biological activities. The aromatic character of the isothiazole ring system, combined with the electronic effects of substituents, creates opportunities for fine-tuning molecular properties through strategic chemical modifications.

The compound's role in synthetic chemistry extends to its function as a versatile building block for complex molecular architectures. Research has demonstrated that halogenated isothiazoles, particularly brominated derivatives, serve as excellent substrates for cross-coupling reactions, including Suzuki, Stille, and Negishi coupling methodologies. These synthetic transformations enable the construction of diverse isothiazole-containing compounds with tailored properties for specific research applications.

Position in the Family of Halogenated Isothiazoles

Within the family of halogenated isothiazoles, this compound occupies a unique position characterized by its specific substitution pattern and functional group combination. The compound belongs to a broader class of halogenated heterocycles that have gained prominence due to their enhanced reactivity and synthetic utility compared to their non-halogenated counterparts. The presence of bromine at the 4-position provides a strategic handle for chemical transformations while maintaining the electronic properties of the isothiazole core.

Comparative analysis of halogenated isothiazoles reveals distinct reactivity patterns based on halogen type and position. Research has shown that brominated isothiazoles generally exhibit higher reactivity in substitution reactions compared to chlorinated or iodinated analogues, making them preferred intermediates for synthetic applications. The specific positioning of the bromine atom in this compound influences both the electronic distribution within the ring system and the accessibility of the halogen for chemical reactions.

Table 1: Comparison of Halogenated Isothiazole Derivatives

The structural characteristics of this compound distinguish it from other halogenated isothiazoles through its combination of electron-withdrawing and electron-donating substituents. The methyl group at position 3 provides electron-donating character, while the bromine at position 4 and aldehyde at position 5 contribute electron-withdrawing effects. This electronic balance creates unique reactivity patterns that have been exploited in various synthetic applications.

Current Research Interest and Academic Relevance

Current research interest in this compound reflects broader trends in heterocyclic chemistry focusing on multifunctional compounds with diverse applications. Academic research has demonstrated particular interest in the compound's potential as an antiviral agent, with studies indicating significant activity against neurovaccinia infections. Research investigations have shown that derivatives of this compound, particularly thiosemicarbazone analogues, exhibit promising biological activities while maintaining acceptable toxicity profiles.

The compound's academic relevance extends to its role in advancing synthetic methodologies for heterocyclic chemistry. Recent research has focused on developing efficient synthetic routes for accessing this compound and related derivatives through various cyclization strategies. These investigations have contributed to the broader understanding of isothiazole formation mechanisms and have provided valuable insights into structure-reactivity relationships within this compound class.

Contemporary research applications encompass the compound's use in photochemical transformations and light-driven synthetic methodologies. Recent developments in photochemical methods have enabled precise rearrangement of thiazole and isothiazole compounds, providing new synthetic routes for complex azole derivatives. These advances have positioned this compound as a valuable substrate for exploring novel synthetic transformations under mild reaction conditions.

Table 2: Recent Research Applications of this compound

The compound's significance in current research is further emphasized by its role in developing sustainable synthetic methodologies. Research has increasingly focused on green chemistry approaches for heterocyclic synthesis, with this compound serving as a model compound for exploring environmentally friendly synthetic transformations. These investigations have contributed to the development of catalytic systems that operate under mild conditions while maintaining high efficiency and selectivity.

Academic interest in the compound also extends to its potential applications in materials science, where isothiazole-containing compounds have shown promise as components of advanced materials with specific electronic properties. Research has demonstrated that incorporation of isothiazole units into polymer matrices can enhance thermal stability and mechanical strength, making these compounds valuable for developing next-generation materials. The unique combination of functional groups in this compound provides opportunities for creating materials with tailored properties through strategic chemical modifications.

Properties

IUPAC Name |

4-bromo-3-methyl-1,2-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c1-3-5(6)4(2-8)9-7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUZBJCWGFFUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Cyclization of Thioamides and Halogenation

Method Summary:

- Starting with N-substituted thioamides or related precursors, oxidative cyclization is achieved using brominating agents such as molecular bromine or N-bromosuccinimide (NBS).

- The cyclization typically occurs under mild conditions in solvents like ethyl acetate or acetic acid.

- Bromination at the 4-position is facilitated by the electrophilic nature of bromine, leading to the formation of the brominated isothiazole ring.

- Bromine acts as an effective oxidant and cyclization reagent, producing the core isothiazole structure with high selectivity.

- The process can be solvent-free or conducted in environmentally friendly solvents, enhancing industrial applicability.

- Yields reported are generally high, often exceeding 70%.

Data Table 1: Key Parameters for Bromination and Cyclization

Use of Bromine and Oxidative Cyclization

Method Summary:

- Bromine is used to induce oxidative cyclization of thioamide derivatives, forming the isothiazole core.

- The process can be performed with or without solvents, with the solvent-free approach supported by chromium trioxide supported on silica gel.

- This method is notable for its environmental friendliness and operational simplicity.

- Bromine provides a high yield and selectivity for the formation of 4-bromo-isothiazoles.

- The process benefits from the use of mild conditions and readily available reagents.

Data Table 2: Bromination and Cyclization Conditions

| Parameter | Value / Range | Reference |

|---|---|---|

| Reagent | Bromine / NBS | |

| Catalyst / Support | Chromium trioxide on silica gel | |

| Temperature | 25–50°C | |

| Reaction time | 2–8 hours | |

| Yield of isothiazole core | 75–90% |

Functionalization with Methyl and Bromine Groups

Method Summary:

- Methyl groups are introduced via alkylation or substitution reactions on the isothiazole ring.

- Bromination at the 4-position is achieved through electrophilic substitution, often using brominating agents under controlled conditions to prevent over-bromination.

- Selective methylation is achieved using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

- Bromination is optimized to favor substitution at the 4-position without affecting other sites.

Data Table 3: Methylation and Bromination Parameters

Oxidation or Formylation to Introduce the Aldehyde

Method Summary:

- The aldehyde group at position 5 is introduced via oxidation of the methyl group or direct formylation using reagents like acetic acid with oxidants or formylating agents.

- Common oxidants include sodium dichromate, potassium permanganate, or selective reagents like N-iodosuccinimide in the presence of acids.

- The oxidation step is carefully controlled to prevent over-oxidation to carboxylic acids.

- The process yields This compound with yields typically around 68%.

Data Table 4: Oxidation/Formylation Conditions

| Parameter | Value / Range | Reference |

|---|---|---|

| Oxidant / Reagent | N-iodosuccinimide, acetic acid | |

| Temperature | 65–75°C | |

| Reaction time | 12 hours | |

| Yield of aldehyde product | 68% |

Summary of Key Research Findings

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-isothiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: 4-Bromo-3-methyl-isothiazole-5-carboxylic acid.

Reduction: 4-Bromo-3-methyl-isothiazole-5-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-3-methyl-isothiazole-5-carbaldehyde has been investigated for its potential in drug development due to its ability to interact with various biological targets.

- Antimicrobial Activity : Studies have shown that isothiazole derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics. For instance, derivatives of isothiazole have been synthesized and tested for their efficacy against various bacterial strains, demonstrating significant antibacterial activity .

- Antiviral Properties : Research indicates that compounds containing isothiazole rings can inhibit viral replication, suggesting their potential use in antiviral drug formulations .

Biological Probes

The compound can be utilized as a probe in biological research to label or track biological molecules within cells or tissues. This application is crucial for understanding cellular processes and interactions at a molecular level.

Material Science

This compound can be integrated into polymers or other materials to modify their properties. This modification can enhance the thermal stability, mechanical strength, and chemical resistance of materials used in various industrial applications.

Data Table: Summary of Applications

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers synthesized several derivatives of this compound and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antimicrobial effects, suggesting their potential as lead compounds in antibiotic development .

- Antiviral Activity : Another investigation focused on the antiviral properties of isothiazole derivatives, including this compound. The study demonstrated that these compounds could inhibit viral replication in vitro, highlighting their potential application in treating viral infections .

- Material Enhancement : Research into the incorporation of this compound into polymer matrices showed improved mechanical properties and resistance to degradation under various environmental conditions, making it suitable for applications in coatings and packaging materials .

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-isothiazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and aldehyde group can interact with biological targets, leading to the modulation of biochemical processes. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Reactivity : The aldehyde group in the target compound enables condensation reactions (e.g., formation of Schiff bases), while the bromine supports Suzuki-Miyaura cross-coupling, a feature shared with ’s ester derivative .

Biological Activity

4-Bromo-3-methyl-isothiazole-5-carbaldehyde is an organic compound with significant biological activity, particularly noted for its antiviral properties. This article presents a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNOS. It features a five-membered isothiazole ring, characterized by:

- Bromine atom at the fourth carbon.

- Methyl group at the third carbon.

- Formyl group (CHO) at the fifth carbon.

These functional groups contribute to its electrophilic nature, enabling it to participate in various nucleophilic addition reactions, which are crucial for its biological interactions.

Antiviral Properties

Research indicates that this compound exhibits notable antiviral activity. It has shown effectiveness against several viral infections, particularly neurovaccinia. The compound's derivatives, such as thiosemicarbazones, have been explored for their lower toxicity compared to other antiviral agents, positioning them as promising candidates for therapeutic applications.

Table 1: Antiviral Activity of this compound

| Virus Type | Activity Level | Reference |

|---|---|---|

| Neurovaccinia | High | |

| Other Viral Infections | Moderate |

The mechanism by which this compound exerts its antiviral effects involves its interaction with viral proteins. Preliminary studies suggest that it may inhibit viral replication by binding to viral enzymes, thus preventing their function. Further investigations are required to elucidate the specific molecular interactions and pathways involved.

Related Compounds and Comparisons

Several compounds share structural similarities with this compound, which may influence their biological activities:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Bromo-3-methylisothiazole-5-carboxaldehyde | Similar isothiazole ring | Contains a carboxaldehyde group |

| 3-Methylisothiazole | Lacks bromine substituent | Simpler structure without halogen |

| Isatin | Contains an indole-like structure | Exhibits different biological activities |

| Thiosemicarbazone derivatives | Related to thiosemicarbazones | Enhanced antiviral properties |

This comparison highlights the unique combination of bromine substitution and aldehyde functionality in this compound, potentially contributing to its distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound for enhanced biological activity. For instance:

- Study on Antiviral Activity : A study demonstrated that derivatives of this compound exhibited varying degrees of antiviral activity against neurovaccinia, with some derivatives showing significantly reduced cytotoxicity compared to traditional antiviral agents.

- Neuroprotective Properties : Additional research indicated that isothiazoles, including this compound, possess neuroprotective properties by inhibiting COX enzymes and potentially mitigating neuroinflammation .

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-3-methyl-isothiazole-5-carbaldehyde?

The compound can be synthesized via functionalization of the isothiazole core. For example, bromination at the 4-position of 3-methylisothiazole-5-carbaldehyde using brominating agents like NBS (N-bromosuccinimide) under controlled conditions. A related method involves sulfuric acid-mediated hydrolysis of cyano groups to carbamoyl derivatives, as demonstrated in the synthesis of methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate . Key steps include optimizing reaction time, temperature (e.g., 0–25°C), and stoichiometry to avoid over-bromination.

Q. What spectroscopic techniques are critical for characterizing this compound?

- IR Spectroscopy : Identifies functional groups like the aldehyde (C=O stretch ~1700 cm⁻¹) and isothiazole ring vibrations. For example, IR peaks at 1653 cm⁻¹ (C=O) and 1162 cm⁻¹ (SO₂) in related sulfonamide derivatives .

- NMR : ¹H-NMR reveals aldehyde protons (~9.5–10 ppm) and methyl group splitting patterns (e.g., δ 2.55 ppm for CH₃ in triazole derivatives ). ¹³C-NMR confirms carbonyl carbons (~190 ppm) and bromine-induced deshielding effects.

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., M+1 peaks in EI-MS ).

Q. How should researchers handle storage and stability considerations?

While direct data on this compound is limited, analogous brominated heterocycles (e.g., 5-bromo-3-methyl-1,2,4-thiadiazole) are typically stored at 2–8°C under inert atmospheres to prevent decomposition. Avoid prolonged exposure to light or moisture, which may hydrolyze the aldehyde group .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

Contradictions in NMR or IR data often arise from solvent effects, tautomerism, or impurities. For instance, pyrazoline derivatives in DMSO-d₆ show NH proton shifts at δ 9.02 ppm, whereas polar solvents like CDCl₃ may suppress exchange broadening . Cross-validate using 2D NMR (HSQC, HMBC) to assign ambiguous signals, and compare with computational predictions (e.g., DFT-based chemical shift calculations).

Q. What strategies optimize regioselectivity in bromination reactions of isothiazole derivatives?

Regioselectivity depends on electronic and steric factors. The 4-position of isothiazole is more reactive toward electrophilic bromination due to electron-withdrawing effects from the adjacent sulfur and nitrogen atoms. Using Lewis acids (e.g., FeBr₃) or directing groups (e.g., methyl at the 3-position) enhances selectivity, as seen in the synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid . Monitor reaction progress via TLC or in situ Raman spectroscopy.

Q. How can this compound serve as a precursor in medicinal chemistry applications?

The aldehyde group enables condensation reactions to form Schiff bases or heterocyclic scaffolds. For example, 5-bromo-thiophene-3-carbaldehyde oxime was used to synthesize imidazole-based bioactive compounds . In structure-activity studies, derivatives like 3-(4-bromophenyl)-5-methyl-1,2,4-oxadiazole show potential as kinase inhibitors .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

The bromine atom at the 4-position participates in Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling of 3-bromo-isothiazole derivatives with aryl boronic acids yields biaryl hybrids . Key factors include ligand choice (e.g., XPhos) and base (K₂CO₃), with reaction monitoring via GC-MS to detect intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.